molecular formula C6H8FN3O2 B3136699 2-amino-3-(5-fluoro-3H-imidazol-4-yl)propanoic acid CAS No. 42310-02-1

2-amino-3-(5-fluoro-3H-imidazol-4-yl)propanoic acid

Cat. No.: B3136699
CAS No.: 42310-02-1
M. Wt: 173.15 g/mol
InChI Key: IIEBYYLVTJMGAI-UHFFFAOYSA-N
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Description

2-amino-3-(5-fluoro-3H-imidazol-4-yl)propanoic acid is a synthetic compound that features an imidazole ring substituted with a fluorine atom. This compound is structurally related to amino acids and is of interest due to its potential biological and chemical properties.

Scientific Research Applications

2-amino-3-(5-fluoro-3H-imidazol-4-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor studies.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(5-fluoro-3H-imidazol-4-yl)propanoic acid typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized using methods such as the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.

    Amino Acid Backbone Construction: The amino acid backbone can be constructed through Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the imidazole ring formation and fluorination steps, as well as advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(5-fluoro-3H-imidazol-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the imidazole ring can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted imidazole derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with an imidazole ring, but without the fluorine substitution.

    2-amino-3-(4-imidazolyl)propanoic acid: Similar structure but lacks the fluorine atom.

Uniqueness

The presence of the fluorine atom in 2-amino-3-(5-fluoro-3H-imidazol-4-yl)propanoic acid distinguishes it from other similar compounds. Fluorine can significantly alter the compound’s chemical and biological properties, such as increasing its stability and binding affinity to specific targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-amino-3-(4-fluoro-1H-imidazol-5-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8FN3O2/c7-5-4(9-2-10-5)1-3(8)6(11)12/h2-3H,1,8H2,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIEBYYLVTJMGAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)CC(C(=O)O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20308737
Record name 2-amino-3-(5-fluoro-3H-imidazol-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20308737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42310-02-1
Record name NSC208714
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208714
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-3-(5-fluoro-3H-imidazol-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20308737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-3-(5-fluoro-3H-imidazol-4-yl)propanoic acid
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2-amino-3-(5-fluoro-3H-imidazol-4-yl)propanoic acid
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2-amino-3-(5-fluoro-3H-imidazol-4-yl)propanoic acid
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2-amino-3-(5-fluoro-3H-imidazol-4-yl)propanoic acid
Reactant of Route 5
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Reactant of Route 6
2-amino-3-(5-fluoro-3H-imidazol-4-yl)propanoic acid

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